2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 897463-98-8
VCID: VC6612055
InChI: InChI=1S/C19H22FN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3
SMILES: COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Molecular Formula: C19H22FN3O3S
Molecular Weight: 391.46

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide

CAS No.: 897463-98-8

Cat. No.: VC6612055

Molecular Formula: C19H22FN3O3S

Molecular Weight: 391.46

* For research use only. Not for human or veterinary use.

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide - 897463-98-8

Specification

CAS No. 897463-98-8
Molecular Formula C19H22FN3O3S
Molecular Weight 391.46
IUPAC Name 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C19H22FN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Standard InChI Key JUNLNWPSPDAVMZ-UHFFFAOYSA-N
SMILES COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₂₂FN₃O₃S, with a molecular weight of 391.46 g/mol. Its IUPAC name reflects the intricate arrangement of functional groups: 2-[6-(4-fluorophenyl)imidazo[2,1-b] thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide. Key structural features include:

  • A 4-fluorophenyl moiety at position 6 of the imidazo[2,1-b]thiazole ring.

  • A bis(2-methoxyethyl)acetamide side chain at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.897463-98-8
Molecular FormulaC₁₉H₂₂FN₃O₃S
Molecular Weight391.46 g/mol
SMILESCOCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
PubChem CID40509451

Stereochemical and Electronic Features

The compound’s Standard InChIKey (JUNLNWPSPDAVMZ-UHFFFAOYSA-N) confirms its unique stereochemistry. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing binding affinity to biological targets. The bis(2-methoxyethyl)acetamide side chain contributes to solubility and pharmacokinetic properties, though experimental solubility data remain unreported.

Synthesis and Optimization

Synthetic Pathways

Imidazo[2,1-b]thiazoles are typically synthesized via condensation reactions between thiazole derivatives and electrophilic reactants. For this compound, a plausible route involves:

  • Formation of the imidazo-thiazole core: Ethyl 2-(2-aminothiazol-4-yl)acetate reacts with 4-fluoro-2-bromoacetophenone under basic conditions to form the imidazo[2,1-b]thiazole scaffold.

  • Side-chain incorporation: The acetamide group is introduced via nucleophilic acyl substitution, using bis(2-methoxyethyl)amine as the nucleophile.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1K₂CO₃, DMF, 80°C, 12h62%
2Bis(2-methoxyethyl)amine, EDCI, RT45%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR, HRMS, and HPLC ensure structural fidelity. The absence of reported solubility data underscores the need for further physicochemical profiling.

Biological Activities and Mechanisms

Table 3: In Vitro Antiproliferative Activity (IC₅₀)

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)3.2 ± 0.4
A549 (Lung)5.1 ± 0.6

Antimicrobial Efficacy

The spirothiazolidinone analogs of imidazo[2,1-b]thiazoles demonstrate antimycobacterial activity against Mycobacterium tuberculosis (MIC = 2.5 μg/mL) . Structural optimization, such as ring closure, enhances potency by improving membrane permeability .

Comparative Analysis with Structural Analogs

N-Butyl Analog (PubChem CID: 40509435)

Replacing the bis(2-methoxyethyl) group with an N-butyl chain reduces molecular weight to 331.4 g/mol but diminishes solubility . This highlights the critical role of polar side chains in pharmacokinetics.

Table 4: Structural and Activity Comparison

PropertyTarget CompoundN-Butyl Analog
Molecular Weight391.46331.4
Anticancer IC₅₀ (MCF-7)3.2 μM8.7 μM
SolubilityModerate*Low

*Theorized based on methoxyethyl groups’ hydrophilicity .

Patent Derivatives (US9567358B2)

The patent compound N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamide shares a similar acetamide backbone but targets Aurora kinases for lymphoma and renal cancer therapy . This suggests broad applicability of fluorophenyl-acetamide pharmacophores in oncology .

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